molecular formula C7H6ClNOS B3141595 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one CAS No. 480452-46-8

2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one

Cat. No. B3141595
CAS RN: 480452-46-8
M. Wt: 187.65 g/mol
InChI Key: KABPPULZQIJSOL-UHFFFAOYSA-N
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Description

“2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one” is a chemical compound that belongs to the class of organic compounds known as benzo[d]thiazoles . These are organic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been reported in several studies . For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .

Scientific Research Applications

Quorum Sensing Inhibition

Quorum sensing is a crucial bacterial communication mechanism that regulates behaviors such as biofilm formation, virulence production, and pathogenesis. Researchers have explored novel compounds that inhibit quorum sensing without being antibiotics. In this context, 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one has shown promise.

LasB System:

Antitumor Activity

Some derivatives of 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one have demonstrated antitumor properties. Notably:

Asymmetric Synthesis of Polycyclic Compounds

An intriguing application involves the catalytic asymmetric dearomative [4 + 2] annulation of 2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one derivatives. Using a chiral dipeptide-based squaramide catalyst, researchers achieved the synthesis of dihydrobenzofuran-bridged polycyclic compounds with multiple stereocenters .

Antimicrobial Activity

Substituted benzothiazoles derived from this compound were evaluated for antimicrobial activity:

properties

IUPAC Name

2-chloro-6,7-dihydro-4H-1,3-benzothiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABPPULZQIJSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)N=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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